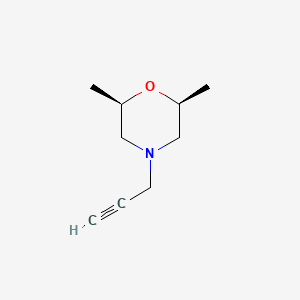

![molecular formula C29H29N5O4 B2471967 4-benzyl-N-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242991-52-1](/img/structure/B2471967.png)

4-benzyl-N-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-benzyl-N-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds are known for their potential as therapeutic agents and have shown a variety of biological applications .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives consists of two fundamental heterocyclic moieties; triazole and quinazoline . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms .Scientific Research Applications

Antimicrobial Activity

1,2,4-Triazole derivatives have been shown to exhibit significant antimicrobial activity. They are effective against a wide class of Gram-positive and Gram-negative bacteria, including multidrug-resistant pathogens . The introduction of a 1,2,4-triazolo[1,5-a]pyrimidine scaffold to certain compounds can enhance their anti-inflammatory effect .

Antifungal Activity

Triazole derivatives, including those with a 1,2,4-triazole nucleus, are commonly used in antifungal drugs. Examples of commercially available triazole-containing drugs include fluconazole and voriconazole .

Anticancer Activity

1,2,4-Triazole derivatives have also been studied for their potential anticancer activities. They can interact with biological receptors in the body, making them potential candidates for cancer treatment .

Anti-Inflammatory Activity

Compounds with a 1,2,4-triazole nucleus have been found to exhibit anti-inflammatory properties. This makes them potential candidates for the development of new anti-inflammatory drugs .

Antioxidant Activity

1,2,4-Triazole derivatives have been reported to show antioxidant activity. This property is beneficial in the treatment of diseases caused by oxidative stress .

Analgesic Activity

Some 1,2,4-triazole derivatives have been found to possess analgesic properties, making them potential candidates for pain management .

Antiepileptic Activity

Certain 1,2,4-triazole derivatives, such as rufinamide, are used as antiepileptic drugs .

Antihypertensive Activity

1,2,4-Triazole derivatives, such as trapidil, have been used as antihypertensive drugs .

Future Directions

properties

IUPAC Name |

4-benzyl-2-[(3-methoxyphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N5O4/c1-19(2)16-30-26(35)22-12-13-24-25(15-22)34-28(32(27(24)36)17-20-8-5-4-6-9-20)31-33(29(34)37)18-21-10-7-11-23(14-21)38-3/h4-15,19H,16-18H2,1-3H3,(H,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFYGBIWWUDXKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)OC)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2471884.png)

![5-chloro-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2471885.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2471886.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2471891.png)

![Triisopropyl[(trimethylsilyl)ethynyl]silane](/img/structure/B2471901.png)

![1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2471902.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclobutanecarboxamide](/img/structure/B2471904.png)